![molecular formula C25H22N4O5S B2750827 1-(3-methoxyphenyl)-4-({2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrrol-1-yl}acetyl)piperazine CAS No. 1251618-62-8](/img/no-structure.png)
1-(3-methoxyphenyl)-4-({2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrrol-1-yl}acetyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-methoxyphenyl)-4-({2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrrol-1-yl}acetyl)piperazine is a useful research compound. Its molecular formula is C25H22N4O5S and its molecular weight is 490.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Piperazine Derivatives as Therapeutic Agents
Piperazine derivatives have been extensively studied for their therapeutic potential, including anti-inflammatory, analgesic, and antimicrobial properties. For instance, a study on benzodifuranyl and thiazolopyrimidines derivatives derived from visnaginone and khellinone showcased significant COX-2 inhibitory activity, along with analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020). Such findings suggest that piperazine derivatives could be promising leads for the development of new therapeutic agents targeting pain and inflammation.
Thiazolyl Compounds in Drug Discovery
Thiazolyl compounds are known for their versatile pharmacological activities, including anticonvulsant and antimicrobial effects. The efficient synthesis of potent PPARpan agonists incorporating a thiazolyl moiety highlights the role of these compounds in modulating peroxisome proliferator-activated receptors, which are crucial for various metabolic processes (Guo et al., 2006). This underscores the potential of thiazolyl compounds in the development of drugs targeting metabolic diseases.
Methoxyphenyl Group in Medicinal Chemistry
The methoxyphenyl group is a common feature in many bioactive molecules, contributing to their pharmacological profiles. Compounds featuring this group have been investigated for their potential in treating neurological disorders, showcasing the importance of such structural elements in drug design. For example, the synthesis and evaluation of derivatives with 3-(4-arylpiperazin-1-yl)propyl moieties have revealed strong antiarrhythmic and antihypertensive activities, emphasizing the methoxyphenyl group's contribution to cardiovascular drug discovery (Malawska et al., 2002).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 1-(3-methoxyphenyl)-4-({2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrrol-1-yl}acetyl)piperazine involves the synthesis of two key intermediates, followed by their coupling to form the final product. The first intermediate is 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrrole-1-acetic acid, which is then coupled with piperazine to form the second intermediate, 1-(4-{[2-(4-methylphenyl)-1,3-thiazol-2-yl]pyrrol-1-yl}acetyl)piperazine. The final product is obtained by coupling the second intermediate with 3-methoxybenzaldehyde." "Starting Materials": [ "4-methylacetophenone", "thiourea", "bromine", "4-methylbenzaldehyde", "ethyl acetoacetate", "piperazine", "3-methoxybenzaldehyde", "triethylamine", "acetic anhydride", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "methanol", "chloroform", "water" ] "Reaction": [ "Synthesis of 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrrole-1-acetic acid: 4-methylacetophenone is reacted with thiourea and bromine to form 4-(4-methylphenyl)-1,3-thiazol-2-amine. This is then reacted with ethyl acetoacetate to form 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrrole-1-acetic acid.", "Synthesis of 1-(4-{[2-(4-methylphenyl)-1,3-thiazol-2-yl]pyrrol-1-yl}acetyl)piperazine: 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrrole-1-acetic acid is coupled with piperazine in the presence of triethylamine to form 1-(4-{[2-(4-methylphenyl)-1,3-thiazol-2-yl]pyrrol-1-yl}acetyl)piperazine.", "Synthesis of 1-(3-methoxyphenyl)-4-({2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrrol-1-yl}acetyl)piperazine: 1-(4-{[2-(4-methylphenyl)-1,3-thiazol-2-yl]pyrrol-1-yl}acetyl)piperazine is coupled with 3-methoxybenzaldehyde in the presence of acetic anhydride and triethylamine to form the final product." ] } | |
Número CAS |
1251618-62-8 |
Fórmula molecular |
C25H22N4O5S |
Peso molecular |
490.53 |
Nombre IUPAC |
1-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H22N4O5S/c1-4-33-19-10-7-16(13-20(19)32-3)23-26-21(34-27-23)14-28-18-11-12-35-22(18)24(30)29(25(28)31)17-8-5-15(2)6-9-17/h5-13H,4,14H2,1-3H3 |
Clave InChI |
CJVLBLBPPZQKMJ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=C(C=C5)C)SC=C4)OC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-(4-Chlorophenyl)-14-methyl-7-{[(4-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2750744.png)
![5-amino-N-(3-chlorophenyl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2750745.png)
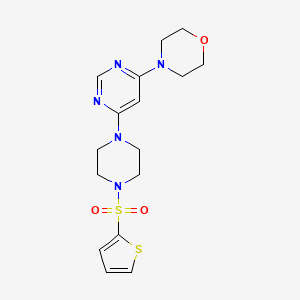
![4,5,6,7-Tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine;hydrochloride](/img/structure/B2750751.png)
![(R)-3-[4-(Trifluoromethyl)phenyl]butyric acid](/img/structure/B2750753.png)
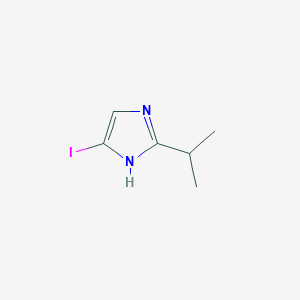
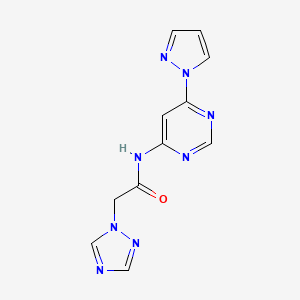

![N-(3-Methoxy-2-methylspiro[3.3]heptan-1-yl)prop-2-enamide](/img/structure/B2750760.png)


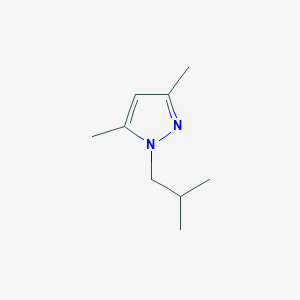
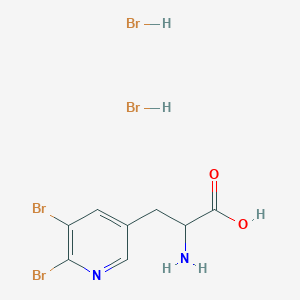
![7-Chloro-6-methyl-1,2-di(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2750767.png)
